molecular formula C13H17NO2 B13487826 rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

Cat. No.: B13487826
M. Wt: 219.28 g/mol
InChI Key: NNFRPINCKNGGAJ-RYUDHWBXSA-N
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Description

rac-(2R,4S)-4-Benzylpiperidine-2-carboxylic acid, cis: is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the benzyl group and the piperidine ring makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine derivatives.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of strong bases like sodium hydride or lithium diisopropylamide.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Catalysts: Use of specific catalysts to improve reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert the benzyl group to a benzyl alcohol or benzaldehyde.

    Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylpiperidine-2-methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    rac-(2R,4S)-4-Phenylpiperidine-2-carboxylic acid, cis: Similar structure but with a phenyl group instead of a benzyl group.

    cis-(2S,4S)-4-Hydroxyproline: Similar piperidine ring structure but with a hydroxy group.

Uniqueness: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2S,4R)-4-benzylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12-/m0/s1

InChI Key

NNFRPINCKNGGAJ-RYUDHWBXSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CNC(CC1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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